molecular formula C11H18N4O B2446219 1-allyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea CAS No. 1234809-25-6

1-allyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2446219
CAS No.: 1234809-25-6
M. Wt: 222.292
InChI Key: FFZSELGSMGFBOU-UHFFFAOYSA-N
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Description

1-allyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea is an organic compound that belongs to the class of ureas It features a pyrazole ring substituted with dimethyl groups and an ethyl chain linking it to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.

    Attachment of the ethyl chain: The ethyl chain is introduced by reacting the pyrazole derivative with an ethylating agent, such as ethyl bromide, in the presence of a base.

    Formation of the urea moiety: The final step involves the reaction of the ethyl-substituted pyrazole with allyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-allyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the urea moiety.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

1-allyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or coordination complexes.

    Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives and their interactions with biological targets.

Mechanism of Action

The mechanism of action of 1-allyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. The urea moiety can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    1-allyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.

    1-allyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate: Similar structure but with a carbamate moiety instead of a urea moiety.

Uniqueness

1-allyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea is unique due to its specific combination of a pyrazole ring and a urea moiety, which can confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-prop-2-enylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-4-5-12-11(16)13-6-7-15-10(3)8-9(2)14-15/h4,8H,1,5-7H2,2-3H3,(H2,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZSELGSMGFBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)NCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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